Lipophilicity Differentiation: XLogP3 of 1,8- vs. 1,5-Naphthyridine Isomer Predicts Distinct ADME Profiles
The computed partition coefficient (XLogP3) for 2-(1,8-naphthyridin-4-yl)acetic acid is 0.9, compared to 0.7 for its 1,5-naphthyridin-4-yl positional isomer . This 0.2 log unit difference corresponds to an approximately 1.6-fold higher predicted lipophilicity, which can influence membrane permeability, off-target binding, and oral bioavailability in lead optimization campaigns. Both values derive from the XLogP3 algorithm (PubChem 2019.06.18 release), ensuring methodological consistency.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 2-(1,5-Naphthyridin-4-yl)acetic acid: 0.7 |
| Quantified Difference | Δ = +0.2 log units (~1.6× higher lipophilicity) |
| Conditions | Computed property; XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement of the correct isomer ensures consistency in downstream ADME predictions; even small lipophilicity differences can alter lead compound prioritization in drug discovery programs.
- [1] PubChem CID 7060660 (1,8-isomer): XLogP3-AA = 0.9; PubChem CID 130038453 (1,5-isomer): XLogP3-AA = 0.7. National Center for Biotechnology Information. Accessed Apr 23, 2026. View Source
